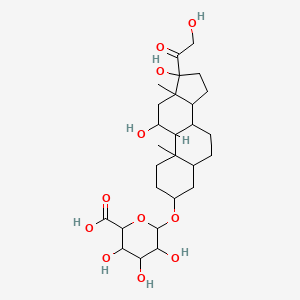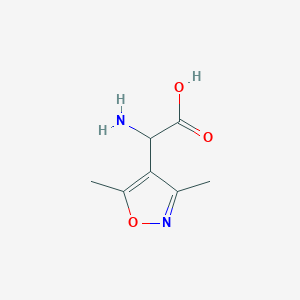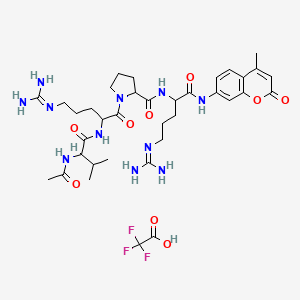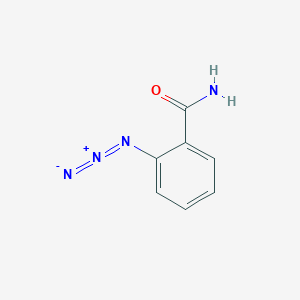
Eglin c (60-63)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eglin c (60-63)-methyl ester is a peptide sequence derived from the larger protein Eglin c, which is isolated from the leech Hirudo medicinalis. This peptide sequence is known for its inhibitory activity towards human leukocyte elastase, cathepsin G, porcine pancreatic elastase, and alpha-chymotrypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eglin c (60-63)-methyl ester can be synthesized using conventional peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The methyl ester group is introduced at the C-terminus of the peptide during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of the peptide. The process includes the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling reactions required for peptide elongation .
Chemical Reactions Analysis
Types of Reactions
Eglin c (60-63)-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond at the C-terminus can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like DTT or TCEP are commonly employed.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Thiol groups are generated from disulfide bonds.
Scientific Research Applications
Eglin c (60-63)-methyl ester has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies investigating the inhibition of proteases such as human leukocyte elastase and cathepsin G.
Medicine: Due to its inhibitory activity, it is explored as a potential therapeutic agent for conditions involving excessive protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: The peptide is used in the development of protease inhibitors for various industrial applications, including the formulation of enzyme inhibitors for detergents.
Mechanism of Action
Eglin c (60-63)-methyl ester exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The peptide interacts with the protease’s catalytic triad, preventing substrate binding and subsequent proteolysis. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
Eglin c (41-49): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (22-25): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (8-70): Exhibits inhibitory activity against leukocyte elastase, cathepsin G, and alpha-chymotrypsin.
Uniqueness
Eglin c (60-63)-methyl ester is unique in its selective inhibition of leukocyte elastase while not significantly affecting cathepsin G or alpha-chymotrypsin. This specificity makes it a valuable tool for studying leukocyte elastase-related biological processes and for developing targeted therapeutic agents.
Properties
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)








